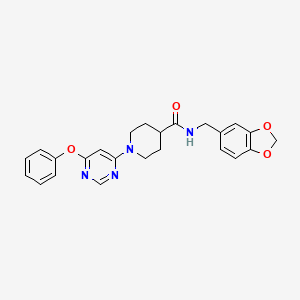

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

CAS No.: 1251573-31-5

Cat. No.: VC5254955

Molecular Formula: C24H24N4O4

Molecular Weight: 432.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251573-31-5 |

|---|---|

| Molecular Formula | C24H24N4O4 |

| Molecular Weight | 432.48 |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C24H24N4O4/c29-24(25-14-17-6-7-20-21(12-17)31-16-30-20)18-8-10-28(11-9-18)22-13-23(27-15-26-22)32-19-4-2-1-3-5-19/h1-7,12-13,15,18H,8-11,14,16H2,(H,25,29) |

| Standard InChI Key | YGMKGMKNRUTKRG-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C24H24N4O4 and a molecular weight of 432.5 g/mol . This compound features a piperidine core substituted with a benzodioxole moiety and a phenoxypyrimidine group, which are significant for its potential pharmacological properties.

Synthesis and Preparation

While specific synthesis details for N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide are not readily available, compounds with similar structural elements often involve multi-step reactions. These may include the formation of the piperidine core, introduction of the benzodioxole and phenoxypyrimidine moieties, and final carboxamide formation.

Biological Activity and Potential Applications

Although specific biological activity data for this compound is limited, compounds with similar structures often exhibit potential in medicinal chemistry. For instance, piperidine derivatives are known for their interactions with various biological targets, including neurotransmitter transporters and enzymes . The presence of a benzodioxole group, common in certain psychoactive substances, suggests potential neuropharmacological effects. The phenoxypyrimidine moiety could contribute to interactions with enzymes or receptors involved in cellular signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume